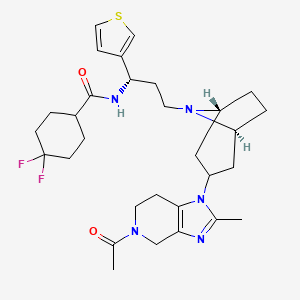

CCR5 antagonist 3

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H41F2N5O2S |

|---|---|

Molecular Weight |

573.7 g/mol |

IUPAC Name |

N-[(1S)-3-[(1R,5S)-3-(5-acetyl-2-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-thiophen-3-ylpropyl]-4,4-difluorocyclohexane-1-carboxamide |

InChI |

InChI=1S/C30H41F2N5O2S/c1-19-33-27-17-35(20(2)38)12-8-28(27)37(19)25-15-23-3-4-24(16-25)36(23)13-7-26(22-9-14-40-18-22)34-29(39)21-5-10-30(31,32)11-6-21/h9,14,18,21,23-26H,3-8,10-13,15-17H2,1-2H3,(H,34,39)/t23-,24+,25?,26-/m0/s1 |

InChI Key |

CHNHYOHQPDHUOP-HLMSNRGBSA-N |

Isomeric SMILES |

CC1=NC2=C(N1C3C[C@H]4CC[C@@H](C3)N4CC[C@@H](C5=CSC=C5)NC(=O)C6CCC(CC6)(F)F)CCN(C2)C(=O)C |

Canonical SMILES |

CC1=NC2=C(N1C3CC4CCC(C3)N4CCC(C5=CSC=C5)NC(=O)C6CCC(CC6)(F)F)CCN(C2)C(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of CCR5 Antagonists

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of C-C chemokine receptor type 5 (CCR5) antagonists, a critical class of therapeutic agents. We will delve into the intricacies of the CCR5 signaling pathway, explore the distinct inhibitory mechanisms of small-molecule and monoclonal antibody antagonists, present key quantitative data for prominent CCR5 antagonists, and provide detailed protocols for essential in vitro assays.

The CCR5 Signaling Pathway: A Central Axis in Immunity and Disease

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the immune system. Its primary function is to mediate the migration of immune cells, such as T cells and macrophages, to sites of inflammation in response to its natural chemokine ligands, including CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES). Beyond its role in immunosurveillance, CCR5 has been implicated in the pathophysiology of various diseases, most notably as a co-receptor for the entry of the human immunodeficiency virus (HIV-1) into host cells.

Upon binding of a chemokine ligand, CCR5 undergoes a conformational change, leading to the activation of its associated heterotrimeric G protein. The G protein dissociates into its Gαi and Gβγ subunits, which in turn initiate a cascade of downstream signaling events. These pathways include the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. The culmination of this signaling is a series of cellular responses, including chemotaxis, the release of pro-inflammatory cytokines, and cell proliferation.

Mechanisms of CCR5 Antagonism

CCR5 antagonists function by disrupting the interaction between the receptor and its ligands, thereby inhibiting downstream signaling. These antagonists can be broadly categorized into two main classes based on their mechanism of action: small-molecule allosteric non-competitive inhibitors and monoclonal antibody competitive inhibitors.

Small-Molecule Allosteric Non-Competitive Antagonists

Prominent examples of this class include Maraviroc and Vicriviroc. These small molecules do not bind to the same site on CCR5 as the natural chemokine ligands. Instead, they bind to a hydrophobic pocket within the transmembrane helices of the receptor. This binding event induces a conformational change in the extracellular loops of CCR5, effectively altering the shape of the ligand-binding pocket. As a result, the natural ligands and the HIV-1 envelope glycoprotein gp120 can no longer effectively bind to the receptor, thus preventing receptor activation and subsequent downstream signaling. This allosteric, non-competitive mechanism of inhibition is a key feature of these drugs.

Monoclonal Antibody Competitive Antagonists

Leronlimab is a humanized monoclonal antibody that acts as a competitive antagonist of CCR5. Unlike small-molecule inhibitors, Leronlimab binds directly to the extracellular domains of CCR5, specifically targeting the second extracellular loop (ECL2). This region of the receptor is a critical component of the binding site for both natural chemokine ligands and the HIV-1 gp120 protein. By physically occupying this site, Leronlimab sterically hinders the binding of these molecules, thereby acting as a direct competitive inhibitor of CCR5 function.

Quantitative Analysis of CCR5 Antagonists

The potency and efficacy of CCR5 antagonists are determined through various in vitro assays. The following tables summarize key quantitative data for Maraviroc, Leronlimab, and Vicriviroc.

Table 1: Binding Affinity (Ki) of CCR5 Antagonists

| Compound | Assay Type | Cell Line/System | Radioligand | Ki (nM) |

| Maraviroc | Radioligand Binding | CHO cells expressing human CCR5 | [¹²⁵I]MIP-1β | 2.0 |

| Vicriviroc | Radioligand Binding | CEMx174 cells expressing human CCR5 | [¹²⁵I]MIP-1α | 1.1 |

Table 2: In Vitro Inhibitory Activity (IC50) of CCR5 Antagonists

| Compound | Assay Type | Cell Line/System | Virus/Chemokine | IC50 (nM) |

| Maraviroc | HIV-1 Entry Assay | PBMCs | HIV-1 BaL | 1.0 |

| Chemotaxis Assay | Human Monocytes | CCL5 | 0.8 | |

| Leronlimab | HIV-1 Entry Assay | PBMCs | HIV-1 R5 isolates | 64 (ng/mL) |

| Vicriviroc | HIV-1 Entry Assay | PBMCs | HIV-1 BaL | 0.5 |

| Chemotaxis Assay | Human Monocytes | CCL4 | 0.3 |

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate characterization of CCR5 antagonists. Below are methodologies for key in vitro assays.

Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR5 receptor.

Materials:

-

Cell membranes from a cell line stably expressing human CCR5 (e.g., CHO-CCR5 or HEK293-CCR5).

-

Radiolabeled CCR5 ligand (e.g., [¹²⁵I]CCL5 or [³H]Maraviroc).

-

Test compound (CCR5 antagonist).

-

Non-labeled CCR5 ligand (for determining non-specific binding).

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in binding buffer.

-

In a 96-well plate, add a fixed amount of cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound.

-

For the determination of non-specific binding, incubate the membranes and radioligand with a high concentration of a non-labeled CCR5 ligand.

-

For total binding, incubate the membranes and radioligand with binding buffer alone.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Chemotaxis Assay

This assay assesses the ability of a CCR5 antagonist to inhibit the migration of cells towards a CCR5 chemokine ligand.

Materials:

-

A cell line expressing CCR5 (e.g., THP-1 monocytes) or primary immune cells.

-

Chemotaxis chamber (e.g., Transwell® plate with a porous membrane).

-

Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA).

-

Recombinant human CCR5 chemokine ligand (e.g., CCL5).

-

Test compound (CCR5 antagonist).

-

Cell viability dye (e.g., trypan blue).

-

Flow cytometer or plate reader for cell quantification.

Procedure:

-

Culture and harvest the CCR5-expressing cells. Resuspend the cells in chemotaxis buffer at a defined concentration.

-

Pre-incubate the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 30-60 minutes) at 37°C.

-

Add the CCR5 chemokine ligand to the lower chamber of the chemotaxis plate.

-

Add the pre-incubated cells to the upper chamber of the Transwell insert.

-

Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).

-

After incubation, remove the upper chamber and quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting using a hemocytometer, flow cytometry, or by using a fluorescent dye and a plate reader.

-

Plot the number of migrated cells against the log concentration of the test compound to determine the IC50 value for inhibition of chemotaxis.

HIV-1 Pseudovirus Entry Assay

This assay measures the ability of a CCR5 antagonist to block the entry of HIV-1 into target cells. It utilizes replication-defective viral particles that express the HIV-1 envelope protein and contain a reporter gene (e.g., luciferase).

Procedure in Detail:

-

Pseudovirus Production: Co-transfect HEK293T cells with a plasmid encoding the HIV-1 envelope protein (from a CCR5-tropic strain) and a plasmid containing the HIV-1 backbone with the envelope gene deleted and a luciferase reporter gene inserted.

-

Virus Harvest and Titer: After 48-72 hours, harvest the supernatant containing the pseudoviral particles. Determine the viral titer, for example, by measuring the p24 antigen concentration or by a titration assay on target cells.

-

Target Cell Preparation: Plate target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR) in a 96-well plate.

-

Compound Treatment: Prepare serial dilutions of the CCR5 antagonist and add them to the wells containing the target cells. Incubate for a short period (e.g., 1 hour) at 37°C.

-

Infection: Add a pre-determined amount of the HIV-1 pseudovirus to each well.

-

Incubation: Incubate the plate for 48-72 hours at 37°C to allow for viral entry and expression of the luciferase reporter gene.

-

Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence in each well using a luminometer.

-

Data Analysis: Calculate the percentage of inhibition of viral entry for each antagonist concentration relative to the untreated control. Plot the percentage of inhibition against the log of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The Discovery and Synthesis of Novel 1-Benzazepine Sulfoxide Derivatives as Potent CCR5 Antagonists

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of a promising series of 1-benzazepine derivatives containing a sulfoxide moiety, potent antagonists of the C-C chemokine receptor 5 (CCR5). This class of compounds, emerging from a dedicated drug discovery program aimed at orally active anti-HIV-1 agents, demonstrates significant potential in blocking the entry of R5-tropic HIV-1 into host cells. This whitepaper details the structure-activity relationships (SAR), optimized synthetic protocols, and key biological assays, offering a valuable resource for researchers in the fields of medicinal chemistry, virology, and drug development.

Introduction: CCR5 as a Therapeutic Target

The C-C chemokine receptor 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in the immune system by mediating the migration of leukocytes to sites of inflammation. However, its function as a primary co-receptor for the entry of macrophage-tropic (R5) strains of the human immunodeficiency virus type 1 (HIV-1) into host cells has made it a prime target for the development of novel antiretroviral therapies. By blocking the interaction between the viral envelope glycoprotein gp120 and CCR5, viral entry can be effectively inhibited, thus preventing viral replication. This mechanism of action offers a distinct advantage over other antiretroviral drug classes that target viral enzymes.

The discovery and development of small-molecule CCR5 antagonists represent a significant advancement in the management of HIV-1 infection. This whitepaper focuses on a specific series of 1-benzazepine derivatives featuring a key sulfoxide moiety, which have demonstrated exceptional potency and favorable pharmacokinetic profiles.

Discovery of the 1-Benzazepine Sulfoxide Series

The journey to identify these potent 1-benzazepine sulfoxide CCR5 antagonists began with the screening of compound libraries and subsequent lead optimization efforts. Initial investigations focused on 1-benzazepine derivatives with a tertiary amine moiety. Further chemical modifications led to the exploration of derivatives containing a sulfoxide group, which was found to be crucial for enhanced inhibitory activity in CCR5 binding assays[1].

A systematic investigation into sulfoxide compounds containing a 2-pyridyl group revealed that a methylene linker between the sulfoxide and the pyridyl group was essential for increased potency. Subsequent modifications, including the replacement of the pyridyl group with imidazolyl or 1,2,4-triazolyl moieties, led to a significant enhancement in binding affinity[1].

A key finding in the structure-activity relationship was the stereochemistry of the sulfoxide group, with the S-isomers consistently demonstrating higher activity than their R-counterparts[1]. This stereochemical preference underscores the specific and well-defined nature of the binding pocket on the CCR5 receptor.

Synthesis of 1-Benzazepine Sulfoxide Derivatives

The synthesis of the 1-benzazepine sulfoxide derivatives involves a multi-step process. A general synthetic route is outlined below, with specific details for the synthesis of key compounds provided in the experimental protocols section.

The asymmetric synthesis of the more active S-sulfoxide isomers was achieved using a titanium-(S)-(-)-1,1'-bi-2-naphthol complex, highlighting a strategic approach to stereoselective synthesis[1].

Structure-Activity Relationship (SAR) Analysis

The development of the 1-benzazepine sulfoxide series was guided by a thorough investigation of the structure-activity relationships. Key findings from these studies are summarized below:

-

Sulfoxide Moiety: The presence of a sulfoxide group was found to be critical for high potency.

-

Stereochemistry: The S-configuration of the sulfoxide was consistently more active than the R-configuration[1].

-

Heterocyclic Group: Replacement of the initial 2-pyridyl group with imidazolyl or 1,2,4-triazolyl groups significantly enhanced CCR5 antagonistic activity[1].

-

1-Benzazepine Substituents: The nature of the substituent at the 1-position of the benzazepine ring influenced both potency and pharmacokinetic properties. 1-propyl and 1-isobutyl substituents were found to be favorable[1].

These SAR insights provide a valuable framework for the design of future generations of CCR5 antagonists with improved efficacy and drug-like properties.

Biological Evaluation and Data

The 1-benzazepine sulfoxide derivatives were subjected to a battery of in vitro assays to determine their potency as CCR5 antagonists and their anti-HIV-1 activity.

CCR5 Antagonistic Activity

The CCR5 antagonistic activity was primarily assessed using a radioligand binding assay. The inhibitory concentration (IC50) values for a selection of the most potent compounds are presented in Table 1.

Table 1: CCR5 Antagonistic Activity of Key 1-Benzazepine Sulfoxide Derivatives [1]

| Compound | R¹ | Heterocycle | IC₅₀ (nM) |

| (S)-4r | i-Bu | 1-propyl-1H-imidazol-5-yl | 1.9 |

| (S)-4s | i-Bu | 1-methyl-1H-imidazol-5-yl | 1.7 |

| (S)-4w | i-Bu | 1-propyl-1H-1,2,4-triazol-5-yl | 1.6 |

Anti-HIV-1 Activity

The ability of these compounds to inhibit HIV-1 entry was evaluated using an HIV-1 envelope-mediated membrane fusion assay. The results for the lead compounds are summarized in Table 2.

Table 2: Anti-HIV-1 Activity of Key 1-Benzazepine Sulfoxide Derivatives [1]

| Compound | R¹ | Heterocycle | IC₅₀ (nM) |

| (S)-4r | i-Bu | 1-propyl-1H-imidazol-5-yl | 1.0 |

| (S)-4s | i-Bu | 1-methyl-1H-imidazol-5-yl | 2.8 |

| (S)-4w | i-Bu | 1-propyl-1H-1,2,4-triazol-5-yl | 7.7 |

Pharmacokinetic Properties

Preliminary pharmacokinetic studies in rats demonstrated that these compounds possess good oral bioavailability, a critical parameter for the development of clinically viable drugs[1].

Experimental Protocols

General Synthesis of 1-Isobutyl-1-benzazepine Sulfoxide Derivatives

A representative synthetic scheme for the preparation of the 1-isobutyl-1-benzazepine sulfoxide derivatives is provided below. The key steps involve the construction of the 1-benzazepine core, followed by the introduction of the sulfoxide moiety and the heterocyclic side chain.

Caption: General synthetic workflow for 1-benzazepine sulfoxide derivatives.

Asymmetric Oxidation to (S)-Sulfoxides: To a solution of the corresponding sulfide in an appropriate solvent, titanium(IV) isopropoxide and (S)-(-)-1,1'-bi-2-naphthol are added. The mixture is stirred at room temperature, followed by the addition of an oxidizing agent such as hydrogen peroxide. The reaction is monitored by TLC until completion. The resulting (S)-sulfoxide is then purified by column chromatography[1].

CCR5 Radioligand Binding Assay

This assay is performed to determine the affinity of the test compounds for the CCR5 receptor.

Caption: Workflow for the CCR5 radioligand binding assay.

Protocol:

-

Membrane Preparation: Cell membranes from a cell line stably expressing human CCR5 (e.g., CHO/CCR5 cells) are prepared by homogenization and centrifugation.

-

Incubation: The cell membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled CCR5 ligand (e.g., ¹²⁵I-MIP-1α or ¹²⁵I-RANTES) and varying concentrations of the test compound.

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

HIV-1 Envelope-Mediated Membrane Fusion Assay

This cell-based assay measures the ability of the test compounds to inhibit the fusion of cells expressing the HIV-1 envelope glycoproteins with cells expressing CD4 and CCR5.

Caption: Workflow for the HIV-1 envelope-mediated cell fusion assay.

Protocol:

-

Cell Lines: Two cell lines are used: an effector cell line that expresses the HIV-1 envelope glycoproteins (gp120/gp41) and a reporter gene (e.g., luciferase under the control of the HIV-1 LTR), and a target cell line that expresses the CD4 receptor and the CCR5 co-receptor.

-

Co-culture: The effector and target cells are co-cultured in the presence of varying concentrations of the test compound.

-

Fusion: If fusion occurs, the contents of the two cells mix, leading to the activation of the reporter gene in the fused cells.

-

Measurement: After a defined incubation period, the cells are lysed, and the activity of the reporter enzyme is measured (e.g., by adding a substrate and measuring luminescence).

-

Data Analysis: The concentration of the test compound that inhibits the fusion-dependent reporter signal by 50% (IC50) is calculated.

Signaling Pathways and Mechanism of Action

CCR5 antagonists, including the 1-benzazepine sulfoxide series, exert their antiviral effect by allosterically modulating the CCR5 receptor. This binding induces a conformational change in the receptor that prevents its interaction with the HIV-1 gp120 envelope glycoprotein, thereby blocking the fusion of the viral and cellular membranes.

Caption: Mechanism of action of CCR5 antagonists in preventing HIV-1 entry.

Conclusion and Future Directions

The 1-benzazepine derivatives containing a sulfoxide moiety represent a highly potent and orally bioavailable class of CCR5 antagonists. The detailed structure-activity relationships and optimized synthetic routes described in this whitepaper provide a solid foundation for further development. The lead compounds from this series have demonstrated excellent in vitro anti-HIV-1 activity.

Future research should focus on comprehensive preclinical evaluation, including in vivo efficacy studies in relevant animal models and detailed toxicology and safety pharmacology assessments. Further optimization of the pharmacokinetic properties may also be beneficial to ensure a favorable dosing regimen in a clinical setting. The insights gained from this promising class of compounds will undoubtedly contribute to the ongoing efforts to develop new and effective therapies for the treatment of HIV-1 infection.

References

In Vitro Antiviral Activity of CCR5 Antagonists: A Technical Guide

This technical guide provides an in-depth overview of the in vitro antiviral activity of C-C chemokine receptor type 5 (CCR5) antagonists, a class of antiretroviral drugs that block the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) into host cells. This document is intended for researchers, scientists, and drug development professionals.

Introduction to CCR5 Antagonists

CCR5 is a G-protein coupled receptor expressed on the surface of various immune cells, including T-cells, macrophages, and dendritic cells.[1][2] It serves as a crucial co-receptor for the entry of R5-tropic HIV-1 strains into host cells.[1][2] The viral entry process is initiated by the binding of the HIV-1 envelope glycoprotein gp120 to the CD4 receptor on the host cell surface. This binding induces a conformational change in gp120, allowing it to interact with a co-receptor, either CCR5 or CXCR4.[1][2] For R5-tropic viruses, this interaction with CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the host cell.[1]

CCR5 antagonists are small molecules that bind to the CCR5 co-receptor, inducing a conformational change that prevents its interaction with the viral gp120.[1][3] This allosteric modulation effectively blocks the entry of R5-tropic HIV-1 into the cell.[4] This mechanism of action is distinct from other classes of antiretroviral drugs that target viral enzymes like reverse transcriptase or protease. The discovery that individuals with a homozygous 32-base pair deletion in the CCR5 gene (CCR5-Δ32) are highly resistant to HIV-1 infection provided a strong rationale for targeting CCR5 for antiviral therapy.[1][5]

This guide will focus on the in vitro antiviral properties of several key CCR5 antagonists, including the FDA-approved drug Maraviroc, as well as Vicriviroc, Aplaviroc, TAK-220, and an early lead compound designated as "compound 3" in foundational structure-activity relationship (SAR) studies.

Quantitative Antiviral Activity

The in vitro antiviral potency of CCR5 antagonists is typically quantified by determining their 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) in various cell-based assays. The cytotoxic concentration (CC50) is also determined to assess the therapeutic index (Selectivity Index, SI = CC50/EC50). The following tables summarize the reported in vitro antiviral activities of selected CCR5 antagonists against different HIV-1 strains in various cell types.

| Compound | Virus Strain | Cell Type | EC50 / IC50 (nM) | CC50 (µM) | Reference |

| Maraviroc | HIV-1 Ba-L | PM1 cells | EC90 = 1 | >10 | [4] |

| 43 primary isolates | PBMCs | Geometric mean IC90 = 2.0 | >10 | [6] | |

| 200 clinical isolates | Pseudovirus assay | Geometric mean IC90 = 14 | >10 | [7] | |

| R5 HIV-2 clinical isolates | PBMCs | Active | Not Reported | [2] | |

| Vicriviroc | 30 R5-tropic isolates | PBMCs | Geometric mean EC50 ranging from 0.3 to 2.1 | Not Reported | [8] |

| Aplaviroc | HIV-1 Ba-L | PHA-PBMCs | EC50 = 0.7 | Not Reported | [9] |

| TAK-220 | HIV-1 R5-08 | PBMCs | IC50 = 3.12 | >0.1 | [3] |

| HIV-1 R5-06 | PBMCs | IC50 = 13.47 | >0.1 | [3] | |

| HIV-1 R5-18 | PBMCs | IC50 = 2.26 | >0.1 | [3] | |

| 6 R5 clinical isolates | PBMCs | Mean EC90 = 13 | Not Reported | [10] | |

| Compound 3 | Not Specified | MIP-1β binding assay | IC50 = 45 | Not Reported | [2] |

Experimental Protocols

The in vitro evaluation of CCR5 antagonists involves a series of standardized assays to determine their antiviral efficacy, cytotoxicity, and mechanism of action.

Antiviral Activity Assays

These assays measure the ability of a compound to inhibit HIV-1 replication in cell culture.

This assay utilizes primary human immune cells, providing a more physiologically relevant model.

-

Cell Isolation and Stimulation : PBMCs are isolated from healthy donor blood using Ficoll-Hypaque density gradient centrifugation. The cells are then stimulated with phytohemagglutinin (PHA) and cultured in the presence of interleukin-2 (IL-2) to promote T-cell proliferation and CCR5 expression.[3][9]

-

Infection and Treatment : Stimulated PBMCs are infected with a CCR5-tropic HIV-1 strain (e.g., Ba-L, JR-FL, or clinical isolates). Following infection, the cells are washed and resuspended in fresh medium containing serial dilutions of the CCR5 antagonist.[3][9]

-

Endpoint Measurement : After a defined incubation period (typically 7 days), the level of viral replication is quantified by measuring the concentration of the viral p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[10]

-

Data Analysis : The p24 antigen concentrations are plotted against the drug concentrations, and the EC50/IC50 values are calculated using non-linear regression analysis.

This assay offers a high-throughput and safer alternative to using replication-competent HIV-1.

-

Pseudovirus Production : Pseudoviruses are generated by co-transfecting producer cells (e.g., 293T) with a plasmid encoding an HIV-1 backbone that lacks the env gene but contains a luciferase reporter gene, and a separate plasmid encoding the HIV-1 envelope glycoprotein (Env) from an R5-tropic strain.

-

Cell Line Preparation : Target cells (e.g., TZM-bl) that express CD4, CCR5, and CXCR4, and contain a Tat-inducible luciferase reporter gene, are seeded in 96-well plates.[11]

-

Infection and Treatment : The pseudoviruses are incubated with serial dilutions of the CCR5 antagonist before being added to the target cells.[11]

-

Endpoint Measurement : After 48-72 hours of incubation, the cells are lysed, and luciferase activity is measured using a luminometer. A reduction in luciferase signal corresponds to inhibition of viral entry.[11]

-

Data Analysis : The luciferase readings are normalized to control wells and plotted against drug concentrations to determine the IC50.

Cytotoxicity Assays

These assays are performed in parallel with antiviral assays to ensure that the observed antiviral effect is not due to cell death.

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding and Treatment : Target cells are seeded in 96-well plates and treated with the same concentrations of the CCR5 antagonist as used in the antiviral assays, but without the virus.[12]

-

MTT Addition and Incubation : After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[12]

-

Formazan Solubilization and Measurement : The formazan crystals are solubilized with a solvent (e.g., DMSO or an acidic isopropanol solution), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.[13]

CCR5 Binding Assays

These assays confirm that the antagonist directly interacts with the CCR5 receptor.

This assay measures the ability of a compound to displace a radiolabeled ligand from the CCR5 receptor.

-

Membrane Preparation : Cell membranes are prepared from cells engineered to overexpress the CCR5 receptor.

-

Competition Binding : The cell membranes are incubated with a constant concentration of a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1β) and increasing concentrations of the unlabeled CCR5 antagonist.

-

Separation and Detection : The bound and free radioligand are separated by filtration, and the amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis : The data are plotted as the percentage of specific binding versus the concentration of the antagonist, and the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined.

This functional assay measures the antagonist's effect on G-protein activation following receptor stimulation.

-

Membrane Incubation : Membranes from CCR5-expressing cells are incubated with the CCR5 antagonist.

-

Ligand Stimulation and GTPγS Binding : The membranes are then stimulated with a CCR5 agonist (e.g., RANTES), and the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the G-proteins is measured.[8]

-

Detection : The amount of bound [35S]GTPγS is quantified by scintillation counting.[8]

-

Data Analysis : An antagonist will block the agonist-induced increase in [35S]GTPγS binding, and the IC50 can be determined.

Visualizations

Signaling Pathway of HIV-1 Entry via CCR5

The following diagram illustrates the key steps in the entry of an R5-tropic HIV-1 virion into a host cell and the point of intervention for CCR5 antagonists.

Caption: HIV-1 entry pathway and CCR5 antagonist intervention.

Experimental Workflow for PBMC Antiviral Assay

This diagram outlines the sequential steps involved in a typical PBMC-based antiviral assay.

Caption: Workflow for a PBMC-based HIV-1 antiviral assay.

Logical Relationship of Key Assay Parameters

This diagram illustrates the relationship between the primary outcomes of in vitro antiviral testing.

References

- 1. TAK-220, a novel small-molecule CCR5 antagonist, has favorable anti-human immunodeficiency virus interactions with other antiretrovirals in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TAK-220, a Novel Small-Molecule CCR5 Antagonist, Has Favorable Anti-Human Immunodeficiency Virus Interactions with Other Antiretrovirals In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Maraviroc in the treatment of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potent Synergistic Anti-Human Immunodeficiency Virus (HIV) Effects Using Combinations of the CCR5 Inhibitor Aplaviroc with Other Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Highly Potent Inhibition of Human Immunodeficiency Virus Type 1 Replication by TAK-220, an Orally Bioavailable Small-Molecule CCR5 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hiv.lanl.gov [hiv.lanl.gov]

- 12. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 13. journals.asm.org [journals.asm.org]

The Role of CCR5 Antagonism in HIV-1 Entry Inhibition: A Technical Guide

An In-depth Examination of the Mechanism, Efficacy, and Evaluation of CCR5 Antagonists for HIV-1 Therapy

This technical guide provides a comprehensive overview of C-C chemokine receptor type 5 (CCR5) antagonists as a class of antiretroviral drugs for the treatment of HIV-1 infection. It is intended for researchers, scientists, and drug development professionals actively engaged in the field of virology and pharmacology. This document details the mechanism of HIV-1 entry, the inhibitory action of CCR5 antagonists, presents key quantitative data on their efficacy, and provides detailed experimental protocols for their evaluation.

Introduction: Targeting the Gateway of HIV-1 Infection

Human Immunodeficiency Virus Type 1 (HIV-1) infection is initiated by the virus's entry into host immune cells, primarily CD4+ T-helper lymphocytes. This process is mediated by the viral envelope glycoprotein complex (Env), which consists of gp120 and gp41 subunits.[1] The entry cascade begins with the binding of gp120 to the CD4 receptor on the host cell surface.[1][2] This initial interaction triggers a conformational change in gp120, exposing a binding site for a secondary co-receptor. The two principal co-receptors for HIV-1 are CCR5 and CXCR4, both of which are chemokine receptors.[2][3]

Viral strains are classified based on their co-receptor usage: R5-tropic viruses use CCR5, X4-tropic viruses use CXCR4, and dual/mixed-tropic viruses can use either.[2] R5-tropic viruses are predominantly responsible for initial transmission and are prevalent throughout the course of the infection.[4] The critical role of CCR5 in the viral lifecycle was highlighted by the observation that individuals with a homozygous 32-base pair deletion in the CCR5 gene (CCR5-Δ32) are highly resistant to HIV-1 infection.[5] This natural resistance provided a strong rationale for the development of CCR5 antagonists as a therapeutic strategy.

CCR5 antagonists are a class of antiretroviral drugs that function as entry inhibitors.[6] Unlike many other antiretrovirals that target viral enzymes, CCR5 antagonists target a host cellular protein, preventing the virus from entering and infecting the cell.[1][3] Maraviroc is the first and most prominent FDA-approved drug in this class, but other compounds such as Vicriviroc and Aplaviroc have also been extensively studied.[3][7]

Mechanism of Action: Allosteric Inhibition of a Key Interaction

The mechanism of action of small-molecule CCR5 antagonists is a sophisticated process of allosteric modulation. These compounds do not directly compete with the natural chemokine ligands for their binding site. Instead, they bind to a hydrophobic pocket located within the transmembrane helices of the CCR5 receptor.[3] This binding induces a conformational change in the extracellular loops of CCR5, altering its three-dimensional structure.[8]

The altered conformation of the CCR5 receptor is no longer recognized by the HIV-1 gp120 protein.[8] Consequently, the gp120-CCR5 interaction, which is essential for the subsequent gp41-mediated fusion of the viral and cellular membranes, is blocked. By preventing this crucial step, CCR5 antagonists effectively halt the viral entry process for R5-tropic HIV-1 strains.[9][10] It is important to note that these antagonists are not effective against X4-tropic or dual/mixed-tropic viruses, as these strains can utilize the CXCR4 co-receptor for entry.[11] Therefore, a tropism test to determine the patient's viral strain is necessary before initiating therapy with a CCR5 antagonist.[11]

Quantitative Efficacy of CCR5 Antagonists

The potency of CCR5 antagonists is typically quantified through in vitro assays that measure their ability to inhibit viral replication or bind to the CCR5 receptor. Key metrics include the 50% and 90% inhibitory concentrations (IC50 and IC90), the 50% effective concentration (EC50), and the inhibitor constant (Ki).

In Vitro Antiviral Activity

The following table summarizes the in vitro activity of several prominent CCR5 antagonists against various R5-tropic HIV-1 strains.

| Compound | HIV-1 Strain | Assay Cell Type | IC50 (nM) | IC90 (nM) | Reference |

| Maraviroc | Ba-L | PM1 | - | 1 | [3] |

| Group M Isolates | Various | 0.1 - 1.25 (EC50) | - | [10] | |

| 43 Primary Isolates | PBMC | - | 2.0 (Geo. Mean) | [12] | |

| R5-tropic HIV-1 | HOS | 4.26 | - | [13] | |

| Vicriviroc | JrFL | PBMC | - | 3.3 | [14] |

| ADA-M | PBMC | - | 2.8 | [14] | |

| RU 570 | PBMC | - | 10 | [14] | |

| Aplaviroc | Ba-L | Various | 0.4 | - | [13] |

| Ba-L, JRFL, MOKW | Various | 0.1 - 0.4 | - | [14] | |

| CCR5 antagonist 3 | Not Specified | Not Specified | 15.90 | - | [14] |

Receptor Binding Affinity

The binding affinity of CCR5 antagonists to the receptor is a crucial determinant of their potency. The inhibitor constant (Ki) is a measure of this affinity, with lower values indicating tighter binding.

| Compound | Radioligand | Cell Type | Ki (nM) | Reference |

| Maraviroc | MIP-1α | HEK-293 | 3.3 | [4] |

| MIP-1β | HEK-293 | 7.2 | [4] | |

| RANTES | HEK-293 | 5.2 | [4] | |

| Vicriviroc | Not Specified | Not Specified | 2.5 | [14] |

| TAK-779 | RANTES | CHO/CCR5 | 1.1 | [4] |

Clinical Efficacy of Maraviroc

Clinical trials have demonstrated the efficacy of Maraviroc in both treatment-naive and treatment-experienced patients with R5-tropic HIV-1.

| Trial | Patient Population | Treatment Arms | Key Outcomes (at 48 weeks) | Reference |

| MERIT | Treatment-Naive | Maraviroc + ZDV/3TC vs. Efavirenz + ZDV/3TC | Viral Load <50 copies/mL: 65.3% (Maraviroc) vs. 69.3% (Efavirenz). CD4+ Count Increase: +170 cells/mm³ (Maraviroc) vs. +144 cells/mm³ (Efavirenz). | [9] |

| MOTIVATE 1 & 2 | Treatment-Experienced | Maraviroc + OBT vs. Placebo + OBT | Viral Load <50 copies/mL: ~44% (Maraviroc) vs. ~17% (Placebo). CD4+ Count Increase: +120 cells/µL (Maraviroc) vs. +61 cells/µL (Placebo). | [3] |

Key Experimental Methodologies

The evaluation of CCR5 antagonists relies on a suite of specialized in vitro assays. Below are detailed protocols for three fundamental experiments.

HIV-1 Pseudovirus Neutralization Assay

This assay measures the ability of a compound to inhibit the entry of single-round infectious pseudoviruses into a target cell line.

Objective: To determine the IC50 of a CCR5 antagonist against HIV-1 Env-pseudotyped viruses.

Materials:

-

HEK 293T/17 cells

-

TZM-bl reporter cell line (HeLa cells expressing CD4, CCR5, and CXCR4 with Tat-inducible luciferase and β-galactosidase reporter genes)

-

HIV-1 Env-expressing plasmid and an Env-defective HIV-1 backbone plasmid (e.g., pSG3ΔEnv)

-

Transfection reagent (e.g., FuGENE 6 or PEI)

-

Complete Growth Medium (DMEM, 10% FBS, penicillin-streptomycin)

-

DEAE-Dextran

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

96-well flat-bottom culture plates (white and clear)

-

Luminometer

Protocol:

-

Pseudovirus Production: a. Seed HEK 293T/17 cells in a T-75 flask to be 50-80% confluent on the day of transfection.[8] b. Co-transfect the cells with the Env-expressing plasmid and the Env-defective backbone plasmid using a suitable transfection reagent according to the manufacturer's protocol. c. Incubate for 48-72 hours at 37°C, 5% CO2. d. Harvest the virus-containing supernatant, clarify by centrifugation to remove cell debris, and filter through a 0.45 µm filter. e. Aliquot and store at -80°C.

-

Virus Titration: a. Prepare serial dilutions of the pseudovirus stock in a 96-well plate. b. Add TZM-bl cells (1 x 10^4 cells/well) in growth medium containing DEAE-Dextran. c. Incubate for 48 hours. d. Measure luciferase activity using a luminometer. e. Determine the virus dilution that results in a relative luminescence unit (RLU) value of approximately 100,000 to 200,000 for use in the neutralization assay.[15]

-

Neutralization Assay: a. In a 96-well plate, prepare serial dilutions of the CCR5 antagonist. Include virus control wells (no compound) and cell control wells (no virus). b. Add the pre-titered pseudovirus to each well (except cell controls) and incubate for 1 hour at 37°C. c. Add TZM-bl cells (1 x 10^4 cells/well) in growth medium containing DEAE-Dextran to all wells.[16] d. Incubate for 48 hours at 37°C, 5% CO2.[16] e. Remove 100-150 µL of medium from each well and add 100 µL of luciferase assay reagent.[15][16] f. Incubate for 2 minutes at room temperature to allow for cell lysis.[16] g. Transfer 150 µL of the lysate to a white 96-well plate and immediately read the luminescence.[16]

-

Data Analysis: a. Calculate the percentage of neutralization for each compound concentration relative to the virus control. b. Plot the percentage of neutralization against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Competitive Radioligand Binding Assay

This assay measures the affinity of a compound for the CCR5 receptor by its ability to compete with a radiolabeled ligand.

Objective: To determine the Ki of a CCR5 antagonist.

Materials:

-

Cell membranes from cells expressing CCR5 (e.g., HEK-293 or CHO cells)

-

Radiolabeled CCR5 ligand (e.g., [125I]MIP-1β or [3H]Maraviroc)

-

Unlabeled CCR5 antagonist (test compound)

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

-

Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI)

-

96-well filter plates and vacuum manifold

-

Scintillation cocktail and counter

Protocol:

-

Assay Setup: a. In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand, and serial dilutions of the unlabeled test compound. b. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).

-

Incubation: a. Add the CCR5-expressing cell membranes to each well to initiate the binding reaction. b. Incubate the plate for a defined period (e.g., 60-120 minutes) at room temperature with gentle agitation to reach equilibrium.[17]

-

Filtration and Washing: a. Terminate the reaction by rapid filtration through the glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.[17] b. Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: a. Dry the filters and place them in scintillation vials with scintillation cocktail. b. Quantify the radioactivity on the filters using a scintillation counter.

-

Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the log of the test compound concentration to determine the IC50 value. c. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

MTT Cytotoxicity Assay

This colorimetric assay assesses the effect of a compound on cell viability and is crucial for ensuring that antiviral activity is not due to toxicity.

Objective: To determine the 50% cytotoxic concentration (CC50) of a CCR5 antagonist.

Materials:

-

A relevant cell line (e.g., TZM-bl or PBMCs)

-

Complete Growth Medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., acidic isopropanol or DMSO)

-

96-well flat-bottom culture plates

-

Spectrophotometer (plate reader)

Protocol:

-

Cell Plating: a. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well).[18] b. Incubate for 24 hours to allow cells to adhere and resume growth.

-

Compound Treatment: a. Prepare serial dilutions of the CCR5 antagonist in growth medium. b. Remove the existing medium from the cells and add the medium containing the different compound concentrations. Include control wells with medium only (no compound). c. Incubate for a period that mirrors the antiviral assay (e.g., 48-72 hours) at 37°C, 5% CO2.[19]

-

MTT Addition and Incubation: a. Add 10-20 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: a. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. b. Gently mix the plate to ensure complete dissolution. c. Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Data Analysis: a. Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. b. Plot the percentage of viability against the log of the compound concentration and determine the CC50 value using non-linear regression analysis.

Conclusion and Future Perspectives

CCR5 antagonists represent a significant advancement in antiretroviral therapy, offering a unique mechanism of action that targets a host protein rather than a viral enzyme. Maraviroc has proven to be a safe and effective option for patients with R5-tropic HIV-1, demonstrating durable virologic suppression and immune reconstitution.[20] The development of this class of drugs underscores the value of targeting host-virus interactions and has paved the way for novel therapeutic strategies.

Future research in this area may focus on the development of second-generation CCR5 antagonists with improved pharmacokinetic profiles, higher barriers to resistance, and broader activity against different viral strains.[21] Additionally, the immunomodulatory effects of CCR5 antagonism are an area of active investigation, with potential applications beyond HIV-1 infection.[11] As our understanding of the intricate interplay between HIV-1 and the host immune system deepens, CCR5 and other chemokine receptors will undoubtedly remain key targets for innovative drug discovery and development.

References

- 1. CD4+ Cell Restoration after 48 Weeks in the Maraviroc Treatment-experienced Trials MOTIVATE 1 and 2 [natap.org]

- 2. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]

- 3. academic.oup.com [academic.oup.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Frontiers | Maraviroc – A CCR5 Antagonist for the Treatment of HIV-1 Infection [frontiersin.org]

- 6. Maraviroc: a new CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. daigonline.de [daigonline.de]

- 8. hiv.lanl.gov [hiv.lanl.gov]

- 9. pfizer.com [pfizer.com]

- 10. hivclinic.ca [hivclinic.ca]

- 11. Maraviroc – A CCR5 Antagonist for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. hiv.lanl.gov [hiv.lanl.gov]

- 16. researchgate.net [researchgate.net]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 19. texaschildrens.org [texaschildrens.org]

- 20. Maraviroc Study in Dual/Mixed Tropic Patients [natap.org]

- 21. mdpi.com [mdpi.com]

The Impact of CCR5 Antagonism on Chemokine Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-C chemokine receptor type 5 (CCR5) is a critical G protein-coupled receptor (GPCR) involved in inflammatory responses and serves as a co-receptor for HIV-1 entry into host cells. Its central role in mediating the signaling of chemokines such as CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES) has made it a key target for therapeutic intervention in a variety of diseases. This technical guide provides a comprehensive overview of the effects of CCR5 antagonists, with a specific focus on Maraviroc, on chemokine signaling pathways. It includes a detailed examination of the mechanism of action, quantitative data on receptor binding and downstream signaling inhibition, and meticulous experimental protocols for key assays. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the complex interactions involved.

Introduction: CCR5 and Its Role in Chemokine Signaling

CCR5 is primarily expressed on the surface of various immune cells, including T cells, macrophages, and dendritic cells. The binding of its cognate chemokines—CCL3, CCL4, and CCL5—initiates a cascade of intracellular signaling events. This process begins with a conformational change in the CCR5 receptor, leading to the activation of associated heterotrimeric G proteins, typically of the Gi/o family.

Upon activation, the G protein dissociates into its Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate various downstream effectors, including phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events culminate in a range of cellular responses, including chemotaxis (cell migration towards a chemical gradient), cellular activation, and proliferation.[1][2]

Beyond G protein-dependent signaling, CCR5 can also signal through β-arrestin pathways. Upon chemokine binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor's intracellular domains, β-arrestins are recruited to the receptor. This recruitment not only desensitizes the G protein signaling but also initiates a distinct wave of signaling events and mediates receptor internalization.

Mechanism of Action of CCR5 Antagonists: The Case of Maraviroc

Maraviroc is a potent and selective small-molecule antagonist of CCR5. It functions as a non-competitive, allosteric inhibitor.[3] This means that Maraviroc does not bind to the same site on the CCR5 receptor as the natural chemokine ligands. Instead, it binds to a hydrophobic pocket within the transmembrane helices of the receptor.[3] This binding induces and stabilizes a conformation of CCR5 that is not recognized by the chemokines CCL3, CCL4, and CCL5, thereby preventing them from binding and initiating downstream signaling.[3][4] This allosteric mechanism is a key feature of Maraviroc's action, distinguishing it from competitive antagonists that would directly compete with chemokines for the same binding site.

Quantitative Effects of Maraviroc on Chemokine Signaling

The antagonistic properties of Maraviroc have been quantified through various in vitro assays. These studies provide crucial data for understanding its potency and efficacy in inhibiting chemokine-induced cellular responses.

Table 1: Inhibition of Chemokine-Induced Calcium Mobilization by Maraviroc

| Chemokine | Cell Type | Assay Type | Maraviroc IC50 (nM) | Reference |

| CCL3 (MIP-1α) | HEK-293/CCR5 | Calcium Flux | 7 - 30 | [4] |

| CCL4 (MIP-1β) | HEK-293/CCR5 | Calcium Flux | 7 - 30 | [4] |

| CCL5 (RANTES) | HEK-293/CCR5 | Calcium Flux | 7 - 30 | [4] |

IC50 values represent the concentration of Maraviroc required to inhibit 50% of the maximal chemokine-induced response.

Table 2: Inhibition of Chemokine-Induced Chemotaxis by Maraviroc

| Chemokine | Cell Type | Assay Type | Maraviroc Concentration (µM) | Inhibition of Chemotaxis (%) | Reference |

| CCL4 (MIP-1β) | Monocytes | Transwell | 10 | Significant dose-dependent reduction | [5] |

| CCL5 (RANTES) | Monocyte-derived Dendritic Cells | Transwell | 0.1 | ~31 | [5] |

| CCL5 (RANTES) | Monocyte-derived Dendritic Cells | Transwell | 1 | ~32 | [5] |

| CCL5 (RANTES) | Monocyte-derived Dendritic Cells | Transwell | 10 | ~28 | [5] |

Note: The referenced study showed a significant reduction but did not provide specific IC50 values for chemotaxis inhibition.

Signaling Pathway Visualizations

To illustrate the impact of a CCR5 antagonist on chemokine signaling, the following diagrams depict the canonical CCR5 signaling pathway and its inhibition by Maraviroc.

Caption: Canonical CCR5 Signaling Pathway.

Caption: Maraviroc's Allosteric Inhibition of CCR5.

Detailed Experimental Protocols

Chemotaxis Assay (Transwell Migration Assay)

This protocol outlines the procedure to assess the effect of a CCR5 antagonist on chemokine-induced cell migration.

Materials:

-

Transwell inserts (e.g., 8 µm pore size for monocytes)

-

24-well plates

-

Cell culture medium (e.g., RPMI 1640)

-

Fetal Bovine Serum (FBS)

-

Recombinant human chemokines (CCL3, CCL4, CCL5)

-

CCR5 antagonist (e.g., Maraviroc)

-

Cells expressing CCR5 (e.g., primary human monocytes, monocyte-derived dendritic cells)

-

Cell staining dye (e.g., Diff-Quik) or flow cytometer

Procedure:

-

Cell Preparation: Isolate primary human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque). To obtain monocytes or monocyte-derived dendritic cells (MDCs), further purification or differentiation steps are required. Resuspend the cells in serum-free or low-serum medium.

-

Antagonist Pre-incubation: Incubate the cells with varying concentrations of the CCR5 antagonist (e.g., Maraviroc at 0.1, 1, and 10 µM) or vehicle control for a specified time (e.g., 30-60 minutes) at 37°C.[5]

-

Assay Setup:

-

Add chemokine (e.g., 100 ng/mL CCL5) to the lower chamber of the 24-well plate in culture medium.[5] For a negative control, use medium without chemokine.

-

Place the Transwell insert into the well.

-

Add the pre-incubated cells to the upper chamber of the Transwell insert.

-

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a duration appropriate for the cell type (e.g., 90 minutes for monocytes, longer for other cell types).

-

Quantification of Migration:

-

Microscopy Method:

-

Remove the Transwell inserts.

-

Wipe the non-migrated cells from the top surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the bottom surface of the membrane (e.g., using Diff-Quik stain).

-

Count the number of migrated cells in several high-power fields under a microscope.

-

-

Flow Cytometry Method:

-

Collect the cells from the lower chamber.

-

Count the number of migrated cells using a flow cytometer for a set period of time.

-

-

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the vehicle control.

Caption: Chemotaxis Assay Workflow.

Calcium Flux Assay (Fluo-4 Assay)

This protocol describes how to measure changes in intracellular calcium concentration in response to chemokine stimulation and its inhibition by a CCR5 antagonist.

Materials:

-

Cells expressing CCR5 (e.g., HEK-293 cells stably transfected with CCR5)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Recombinant human chemokines (CCL3, CCL4, CCL5)

-

CCR5 antagonist (e.g., Maraviroc)

-

Fluorometric imaging plate reader or fluorescence microscope

Procedure:

-

Cell Plating: Seed the CCR5-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight to allow for adherence.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in a physiological buffer (e.g., HBSS). The final concentration of Fluo-4 AM is typically 1-5 µM. Pluronic F-127 (at a final concentration of ~0.02%) can be included to aid in dye solubilization.

-

Remove the culture medium from the cells and wash once with the physiological buffer.

-

Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

-

-

Cell Washing: After incubation, gently wash the cells two to three times with the physiological buffer to remove extracellular dye.

-

Assay Measurement:

-

Place the plate in a fluorometric plate reader or on a fluorescence microscope equipped for live-cell imaging.

-

Establish a baseline fluorescence reading for a short period (e.g., 10-20 seconds).

-

Add the CCR5 antagonist (Maraviroc) at various concentrations or vehicle control to the wells and incubate for a specified time (e.g., 10-20 minutes).

-

Add the chemokine agonist (e.g., CCL5) to the wells.

-

Immediately begin recording the fluorescence intensity (Excitation ~494 nm, Emission ~516 nm) over time (e.g., for 1-3 minutes).

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (F) after agonist addition (ΔF = F - F0).

-

The response is often expressed as the ratio ΔF/F0.

-

Plot the response against the antagonist concentration to determine the IC50 value.

-

Caption: Calcium Flux Assay Workflow.

Conclusion

CCR5 antagonists, exemplified by Maraviroc, represent a significant class of therapeutic agents that effectively modulate chemokine signaling. Their allosteric mechanism of action provides a potent and selective means of inhibiting the cellular responses induced by CCL3, CCL4, and CCL5. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the role of CCR5 in health and disease and to develop novel therapeutics targeting this important receptor. The continued investigation into the nuanced effects of these antagonists on specific chemokine pathways will undoubtedly pave the way for more targeted and effective treatments for a range of inflammatory and infectious diseases.

References

- 1. Treatment with the C-C chemokine receptor type 5 (CCR5)-inhibitor maraviroc suppresses growth and induces apoptosis of acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Blocking the CCL5–CCR5 Axis Using Maraviroc Promotes M1 Polarization of Macrophages Cocultured with Irradiated Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

"CCR5 antagonist 3" selectivity for CCR5 over other chemokine receptors

This technical guide provides an in-depth analysis of the selectivity of Maraviroc, a non-competitive antagonist of the C-C chemokine receptor 5 (CCR5). Maraviroc is a well-characterized entry inhibitor used in the treatment of HIV-1 infection, and its high selectivity for CCR5 is a cornerstone of its clinical utility and safety profile. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties of CCR5 antagonists.

Executive Summary

Maraviroc exhibits exceptional selectivity for the CCR5 receptor. Extensive in vitro studies have demonstrated that at concentrations significantly exceeding its therapeutic range, Maraviroc does not exert any notable inhibitory effects on a wide panel of other chemokine receptors, including CCR1, CCR2, CCR3, CCR4, CCR7, CCR8, CXCR1, and CXCR2.[1] This high degree of selectivity minimizes the potential for off-target effects, contributing to a favorable safety profile. The mechanism of action involves an allosteric modulation of the CCR5 receptor, whereby Maraviroc binds to a transmembrane pocket distinct from the binding site of endogenous chemokine ligands and the HIV-1 envelope glycoprotein gp120.[2][3][4] This binding induces a conformational change in CCR5 that prevents its interaction with gp120, thereby blocking viral entry into host cells.

Quantitative Selectivity Data

The selectivity of Maraviroc is quantified through comparative analysis of its binding affinity (Ki) and functional inhibitory activity (IC50) against CCR5 and other chemokine receptors. The following tables summarize the available quantitative data.

Table 1: Functional Inhibitory Activity of Maraviroc at CCR5

| Ligand/Process | Assay Type | Cell Line/System | IC50 (nM) |

| MIP-1α binding | Radioligand Binding | HEK-293 cells | 3.3 |

| MIP-1β binding | Radioligand Binding | HEK-293 cells | 7.2 |

| RANTES binding | Radioligand Binding | HEK-293 cells | 5.2 |

| Chemokine-induced Ca2+ mobilization | Calcium Mobilization | Various | 7 - 30 |

| HIV-1 (R5-tropic) entry | Antiviral Assay | PBMCs | ~2.0 (IC90) |

Table 2: Selectivity Profile of Maraviroc Against Other Chemokine Receptors

| Receptor | Ligand Binding Inhibition (IC50) | Functional Assay |

| CCR1 | >10,000 nM | No significant inhibition |

| CCR2 | >10,000 nM | No significant inhibition |

| CCR3 | >10,000 nM | No significant inhibition |

| CCR4 | >10,000 nM | No significant inhibition |

| CCR7 | >10,000 nM | No significant inhibition |

| CCR8 | >10,000 nM | No significant inhibition |

| CXCR4 | >10,000 nM | No significant inhibition |

Data compiled from multiple sources indicating activity is greater than 10 µM.[1]

Experimental Protocols

The determination of Maraviroc's selectivity relies on a suite of well-established in vitro assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive)

This assay quantifies the ability of a test compound (Maraviroc) to displace a radiolabeled ligand from its receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the target receptor (e.g., HEK-293 cells stably expressing CCR5).

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in a suitable binding buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[5]

-

-

Assay Procedure:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]MIP-1β for CCR5), and varying concentrations of the unlabeled test compound (Maraviroc).

-

Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

-

Terminate the incubation by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and measure the radioactivity using a scintillation counter.[5][6]

-

-

Data Analysis:

-

Plot the percentage of specific binding against the concentration of the test compound.

-

Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.[7]

-

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.

Methodology:

-

Cell Preparation:

-

Plate cells expressing the receptor of interest (e.g., U87.CD4.CCR5 cells) in a 96-well or 384-well plate.[8]

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This dye exhibits increased fluorescence upon binding to calcium.[8][9]

-

-

Assay Procedure:

-

Place the cell plate into a fluorescence microplate reader (e.g., FLIPR).

-

Add varying concentrations of the antagonist (Maraviroc) to the wells and incubate for a defined period.

-

Add a fixed concentration of an agonist (e.g., RANTES for CCR5) to stimulate the receptor.

-

Measure the change in fluorescence intensity over time. The agonist will induce an increase in intracellular calcium, leading to a spike in fluorescence.[8][9]

-

-

Data Analysis:

-

Quantify the peak fluorescence response for each concentration of the antagonist.

-

Plot the percentage of inhibition of the agonist-induced response against the antagonist concentration.

-

Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced calcium mobilization.

-

Chemotaxis Assay

This assay assesses the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

Methodology:

-

Cell and Plate Preparation:

-

Use a chemotaxis chamber, which consists of an upper and a lower well separated by a microporous membrane (e.g., a Transwell plate).[10][11]

-

Place the chemoattractant (e.g., MIP-1α) in the lower chamber.

-

Resuspend cells known to express the receptor of interest in assay medium. Pre-incubate the cells with varying concentrations of the antagonist (Maraviroc).[12]

-

-

Assay Procedure:

-

Add the cell suspension to the upper chamber.

-

Incubate the plate for a period sufficient to allow cell migration (e.g., 2-4 hours at 37°C).[10][11]

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Quantify the number of cells that have migrated to the lower chamber. This can be done by staining the cells and counting them under a microscope, or by using a fluorescent dye and measuring the fluorescence in the lower chamber.[11][12]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the control (no antagonist).

-

Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the CCR5 signaling pathway and the workflows of the key experimental assays.

References

- 1. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allosteric model of maraviroc binding to CC chemokine receptor 5 (CCR5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. timothyspringer.org [timothyspringer.org]

- 11. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Therapeutic Potential of CCR5 Antagonists in Oncology: A Technical Guide

Executive Summary: The C-C chemokine receptor type 5 (CCR5) and its principal ligand, CCL5 (RANTES), form a critical signaling axis that has been increasingly implicated in the progression of various cancers.[1] While physiologically involved in immune cell trafficking, the CCL5/CCR5 axis is frequently "hijacked" by tumor cells to promote proliferation, survival, metastasis, and to sculpt an immunosuppressive tumor microenvironment (TME).[1][2] This has led to the exploration of CCR5 antagonists, drugs originally developed for HIV treatment such as Maraviroc and Vicriviroc, as repurposed therapeutics in oncology.[3] Extensive preclinical data demonstrates that blocking CCR5 can inhibit tumor growth and metastatic dissemination across a range of solid and hematological malignancies.[1][4] Clinical trials are now underway to evaluate the safety and efficacy of these antagonists, often in combination with standard chemotherapy or immunotherapy, offering a promising new avenue for cancer treatment.[3]

Introduction: The CCL5/CCR5 Axis in Oncology

The C-C chemokine receptor 5 (CCR5) is a seven-transmembrane G-protein coupled receptor (GPCR) primarily expressed on the surface of various immune cells, including T-cells, macrophages, and dendritic cells.[1][3] Its main function is to direct the migration of these cells to sites of inflammation in response to binding its cognate ligands, the chemokines CCL3 (MIP-1α), CCL4 (MIP-1β), and most notably, CCL5 (RANTES).[3][5]

In the context of cancer, both tumor cells and stromal cells within the TME can aberrantly express CCR5 and secrete its ligands.[1] Oncogenic transformation itself has been shown to be sufficient to induce CCR5 expression in epithelial cells.[6] This pathological expression is associated with more aggressive disease and poorer prognosis in a multitude of cancers, including breast, colorectal, gastric, and prostate cancer, as well as various hematological malignancies.[1][7][8][9] The activation of the CCL5/CCR5 axis in the TME initiates a cascade of pro-tumorigenic events, establishing it as a key therapeutic target.

Mechanism of Action in Cancer Progression

The pro-tumorigenic effects of the CCL5/CCR5 axis are multifaceted, impacting cancer cells directly through intracellular signaling and indirectly by modulating the TME.

Pro-Tumorigenic Intracellular Signaling

Upon ligand binding, CCR5 activates several downstream signaling pathways that are crucial for cancer cell survival, proliferation, and motility.[10][11] As depicted below, this includes the activation of key oncogenic pathways such as PI3K/Akt/mTOR, JAK/STAT, and MAPK/ERK.[5][11] These pathways collectively promote cell cycle progression, inhibit apoptosis, and enhance the invasive and migratory capabilities of cancer cells.[5][12]

Caption: Figure 1: Intracellular signaling pathways activated by the CCL5/CCR5 axis in cancer cells.

Remodeling the Tumor Microenvironment

Perhaps the most critical role of the CCL5/CCR5 axis is its ability to shape an immunosuppressive TME. Tumor and stromal cells secrete CCL5, which acts as a chemoattractant for various CCR5-expressing immune cells.[1] This leads to the recruitment of regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and M2-polarized tumor-associated macrophages (TAMs).[1][13][14] These recruited cells actively suppress the function of cytotoxic CD8+ T cells, allowing the tumor to evade immune destruction.[15] CCR5 antagonists can block this recruitment, thereby altering the immune landscape of the TME to be less suppressive and more conducive to anti-tumor immunity.[13]

Caption: Figure 2: Role of CCL5/CCR5 in recruiting immunosuppressive cells to the TME.

Facilitating Metastasis, Angiogenesis, and Chemoresistance

The CCL5/CCR5 axis is a key driver of metastasis.[3][16] Activation of CCR5 signaling enhances cancer cell motility and invasion, partly by upregulating matrix metalloproteinases (MMPs) that degrade the extracellular matrix.[5][10] Furthermore, it promotes the homing of circulating tumor cells to distant metastatic sites where CCL5 levels are high.[11]

CCR5 signaling also contributes to angiogenesis by stimulating endothelial cell migration and the secretion of pro-angiogenic factors like vascular endothelial growth factor (VEGF).[1][5][17] Additionally, CCR5 expression has been linked to increased resistance to chemotherapy. This is achieved by enhancing DNA damage repair mechanisms and upregulating anti-apoptotic pathways, allowing cancer cells to survive treatment with DNA-damaging agents like doxorubicin.[6][10][18]

Preclinical Evidence for CCR5 Antagonism

A substantial body of preclinical research has validated the therapeutic potential of targeting CCR5. The primary agents studied are repurposed HIV drugs, including the small molecule antagonists Maraviroc and Vicriviroc, and the humanized monoclonal antibody Leronlimab.[3]

In Vitro and In Vivo Studies

In vitro, CCR5 antagonists have been shown to inhibit the proliferation, colony formation, migration, and invasion of various cancer cell lines.[8][12][19] In vivo, administration of these antagonists in animal models has led to significant reductions in primary tumor growth and, most notably, a profound inhibition of metastasis.[17][19][20] For instance, in a mouse model of breast cancer, treatment with a CCR5 antagonist reduced the size and number of pulmonary metastases by 90% compared to untreated controls.[20] Similarly, Maraviroc has been shown to reduce peritoneal dissemination in gastric cancer models and bone metastasis in prostate cancer models.[9][19]

| Cancer Type | Model System | CCR5 Antagonist | Key Quantitative Finding | Citation |

| Breast Cancer | Mouse Xenograft (MDA-MB-231) | Maraviroc / Vicriviroc | 90% reduction in size and number of pulmonary metastases. | [20] |

| Gastric Cancer | SCID Mouse Xenograft (MKN45) | Maraviroc | Significantly reduced peritoneal disease extent and increased survival. | [19] |

| Colorectal Cancer | Orthotopic Mouse Model | Maraviroc | Reduced tumor formation by limiting cancer-associated fibroblast (CAF) accumulation. | [21] |

| Prostate Cancer | Immunocompetent Mouse Model | Maraviroc / Vicriviroc | Reduced metastasis to bones, brain, and viscera. | [17] |

| Breast Cancer | Rat Xenograft (MDA-MB-231) | Maraviroc | Significantly inhibited bone metastasis. | [8] |

| Melanoma | Mouse Model (B16) | Anti-CCR5 Antibody | Inhibited tumor growth and accumulation of MDSCs in tumor tissues. | [3][17] |

| Table 1: Summary of Selected Preclinical In Vivo Studies of CCR5 Antagonists. |

| Cancer Type | Cell Line | CCR5 Antagonist | Key In Vitro Effect | Citation |

| Gastric Cancer | MKN45, KATOIII | Maraviroc | Reduced cell migration and adhesion induced by CCR5 ligands. | [19] |

| Breast Cancer | Basal Subtype | Maraviroc / Vicriviroc | Slowed the invasion of breast cancer cells. | [20] |

| Metastatic Breast | MDA-MB-231 | Maraviroc | Attenuated proliferation, colony formation, and migration; induced apoptosis. | [8][12] |

| Hodgkin Lymphoma | L-428, KM-H2 | Maraviroc | Inhibited recruitment of mesenchymal stromal cells and monocytes. | [4] |

| Table 2: Summary of Selected Preclinical In Vitro Studies of CCR5 Antagonists. |

Clinical Investigations